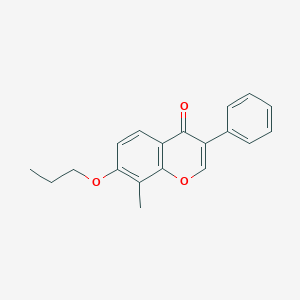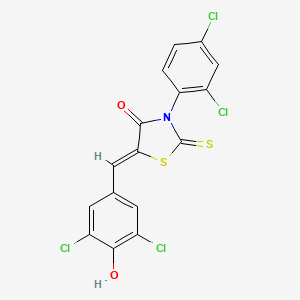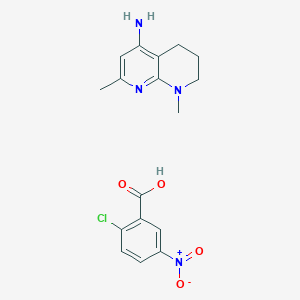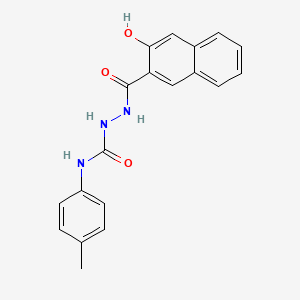![molecular formula C17H16N2O4 B4927514 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid, also known as BHBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHBA is a derivative of benzoic acid and has a benzimidazole ring attached to it. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
作用机制
The mechanism of action of 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has also been found to induce apoptosis and inhibit the growth of cancer cells. This compound has also been found to exhibit neuroprotective effects and improve cognitive function. This compound has been found to improve insulin sensitivity and glucose metabolism, making it a potential drug candidate for diabetes. This compound has also been found to exhibit cardioprotective effects and improve lipid metabolism.
实验室实验的优点和局限性
4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. This compound is also stable and can be stored for long periods of time. This compound is also relatively inexpensive compared to other chemicals used in lab experiments. However, this compound also has some limitations. This compound is insoluble in water, which can make it difficult to use in aqueous solutions. This compound also has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid. One direction is to investigate the potential applications of this compound in drug discovery for various diseases such as diabetes, Alzheimer’s, and Parkinson’s. Another direction is to investigate the potential applications of this compound as a corrosion inhibitor and stabilizer for polymers. Further research is also needed to understand the mechanism of action of this compound and its effects on various signaling pathways.
合成方法
The synthesis of 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid involves the reaction of 4-hydroxybenzoic acid with 1H-benzimidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 50-60°C. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been found to exhibit potential applications in various scientific fields such as biomedical research, drug discovery, and material science. In biomedical research, this compound has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been investigated as a potential drug candidate for various diseases such as diabetes, Alzheimer’s, and Parkinson’s. This compound has also been found to exhibit neuroprotective effects. In material science, this compound has been investigated for its potential applications as a corrosion inhibitor and as a stabilizer for polymers.
属性
IUPAC Name |
4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-13(9-19-11-18-15-3-1-2-4-16(15)19)10-23-14-7-5-12(6-8-14)17(21)22/h1-8,11,13,20H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLQRRKSNUDMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)


![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)


![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)